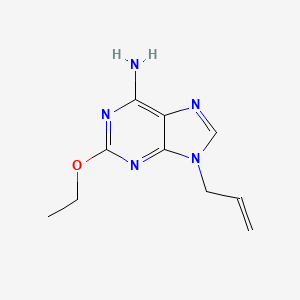
9-Allyl-2-ethoxy-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Allyl-2-ethoxy-9H-purin-6-amine: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an allyl group at the 9th position and an ethoxy group at the 2nd position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-2-ethoxy-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 2-ethoxy-9H-purin-6-amine with an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Allyl-2-ethoxy-9H-purin-6-amine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the purine ring or the allyl group, potentially leading to the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Allyl-2-ethoxy-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to understand the behavior of purines in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-Allyl-2-ethoxy-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and ethoxy groups can influence the binding affinity and specificity of the compound. The purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-9H-purin-6-amine: Similar structure but lacks the allyl group.
9-Allyl-9H-purin-6-amine: Similar structure but lacks the ethoxy group.
9-Butyl-9H-purin-6-amine: Similar structure with a butyl group instead of an allyl group.
Uniqueness: The presence of both allyl and ethoxy groups in 9-Allyl-2-ethoxy-9H-purin-6-amine makes it unique. This dual substitution allows for a broader range of chemical reactions and interactions compared to its analogs. The compound’s unique structure provides distinct properties that can be exploited in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H13N5O |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-ethoxy-9-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C10H13N5O/c1-3-5-15-6-12-7-8(11)13-10(16-4-2)14-9(7)15/h3,6H,1,4-5H2,2H3,(H2,11,13,14) |
InChI-Schlüssel |
QZLJQHAPYLLAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=C2C(=N1)N(C=N2)CC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)







![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


